1-Trityl-1H-imidazole-2-carbaldehyde
Overview
Description
1-Trityl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C23H18N2O . It has an average mass of 338.402 Da and a monoisotopic mass of 338.141907 Da .
Synthesis Analysis
The synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde involves a reaction of 2-imidazole carboxaldehyde with triethylamine and trityl bromide in DMF (N,N-dimethyl-formamide) at room temperature . The reaction yields a light yellow solid .Molecular Structure Analysis
The molecular structure of 1-Trityl-1H-imidazole-2-carbaldehyde consists of 23 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Trityl-1H-imidazole-2-carbaldehyde include an average mass of 338.402 Da and a monoisotopic mass of 338.141907 Da .Scientific Research Applications
Chemical Properties
“1-Trityl-1H-imidazole-2-carbaldehyde” is a chemical compound with the molecular formula C23H18N2O . It has an average mass of 338.402 Da and a monoisotopic mass of 338.141907 Da . This compound belongs to the category of Aldehydes .
Synthesis
This compound can be synthesized through various chemical reactions. For instance, a flow chemistry approach has been reported for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole, a related compound, at ambient temperature . This method achieved modest to high yields (40–94%) in short reaction times (<1 min) .
Research Use
“1-Trityl-1H-imidazole-2-carbaldehyde” is primarily used for research purposes . It’s often used as a building block in the synthesis of more complex molecules in the field of organic chemistry .
Commercial Availability
This compound is commercially available and can be purchased from various chemical suppliers .
Therapeutic Potential
While specific therapeutic applications of “1-Trityl-1H-imidazole-2-carbaldehyde” are not readily available, imidazole containing compounds have been studied for their potential therapeutic benefits . However, more research is needed to determine the specific therapeutic potential of this compound.
Future Research Directions
Given its chemical properties and the potential therapeutic benefits of imidazole containing compounds, “1-Trityl-1H-imidazole-2-carbaldehyde” could be a subject of future research in medicinal chemistry, drug discovery, and other related fields .
Safety And Hazards
properties
IUPAC Name |
1-tritylimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVILFCVZUELEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347140 | |
Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trityl-1H-imidazole-2-carbaldehyde | |
CAS RN |
67478-50-6 | |
Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.